molecular formula C8H18N2 B226794 N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride

Cat. No. B226794
M. Wt: 142.24 g/mol
InChI Key: ICMKVQKZELETEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a highly potent stimulant that is chemically similar to other cathinones such as methcathinone and mephedrone. MPHP has gained popularity in the research community due to its potential therapeutic applications and its unique mechanism of action.

Mechanism of Action

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride acts as a potent stimulant by increasing the release of dopamine and norepinephrine in the brain. It achieves this by binding to the dopamine and norepinephrine transporters and inhibiting their reuptake. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride are similar to other stimulants such as cocaine and amphetamines. It increases heart rate, blood pressure, and body temperature, and can lead to feelings of euphoria, increased energy, and improved cognitive function. However, it can also cause negative side effects such as anxiety, paranoia, and insomnia.

Advantages and Limitations for Lab Experiments

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride has several advantages for use in laboratory experiments. It is highly potent and has a unique mechanism of action, making it a valuable tool for studying the dopamine and norepinephrine systems in the brain. However, its high potency also makes it difficult to work with, and caution must be taken to ensure proper handling and storage.

Future Directions

There are several potential future directions for research on N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride. One area of interest is its potential therapeutic applications, particularly in the treatment of ADHD and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride, as well as its potential for abuse and addiction. Finally, studies on the long-term effects of N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride use are needed to fully understand the risks associated with its use.

Synthesis Methods

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride can be synthesized using a variety of methods, including reductive amination and condensation reactions. One common method involves the reaction of 4-methylpropiophenone with methylamine and sodium cyanoborohydride in the presence of an acid catalyst. This method yields a high purity N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride product that is suitable for research applications.

Scientific Research Applications

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a high affinity for the dopamine transporter, which may make it useful in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. Additionally, N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.

properties

Product Name

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-methyl-2-pyrrolidin-1-ylpropan-1-amine

InChI

InChI=1S/C8H18N2/c1-8(7-9-2)10-5-3-4-6-10/h8-9H,3-7H2,1-2H3

InChI Key

ICMKVQKZELETEM-UHFFFAOYSA-N

SMILES

CC(CNC)N1CCCC1

Canonical SMILES

CC(CNC)N1CCCC1

Origin of Product

United States

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